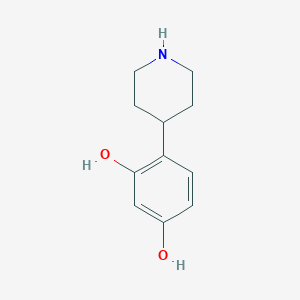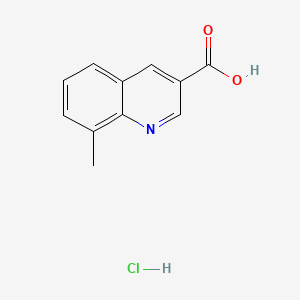
Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate: is a synthetic organic compound with a unique structure that includes both fluorine and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the amino group, the incorporation of the difluoro moiety, and the formation of the dioxane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry: In industry, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in various chemical reactions, leading to changes in the structure and function of target molecules. The pathways involved in these interactions depend on the specific application and the biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
- Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-5-carboxylate
- Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate
Comparison: Methyl 6-amino-2,2-difluoro-1,3-dioxaindane-4-carboxylate is unique due to its specific substitution pattern and the presence of both fluorine and oxygen atoms. Compared to similar compounds, it may exhibit different reactivity and interactions with biological molecules, making it a valuable tool for various scientific applications.
Eigenschaften
Molekularformel |
C9H7F2NO4 |
|---|---|
Molekulargewicht |
231.15 g/mol |
IUPAC-Name |
methyl 6-amino-2,2-difluoro-1,3-benzodioxole-4-carboxylate |
InChI |
InChI=1S/C9H7F2NO4/c1-14-8(13)5-2-4(12)3-6-7(5)16-9(10,11)15-6/h2-3H,12H2,1H3 |
InChI-Schlüssel |
UTLCMUFITRJYBK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C(=CC(=C1)N)OC(O2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


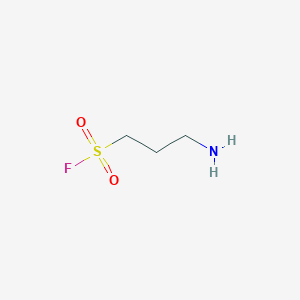
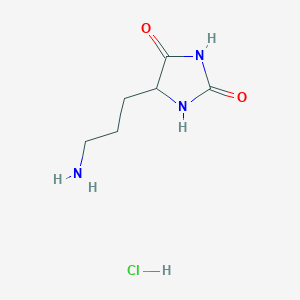


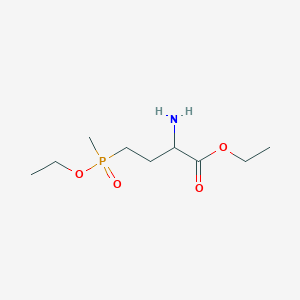
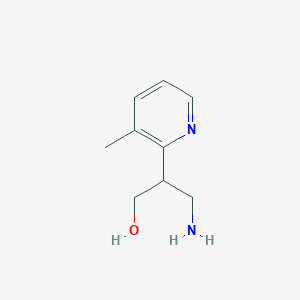
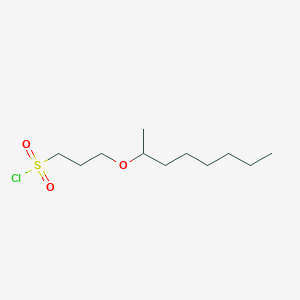
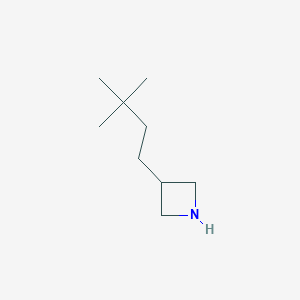

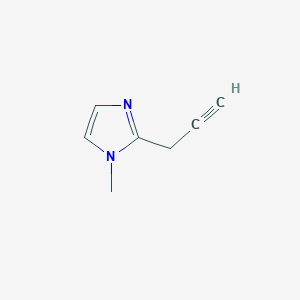
![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)
